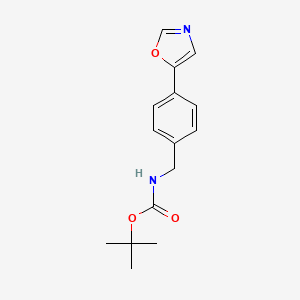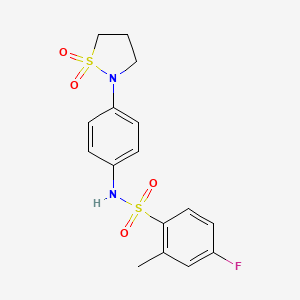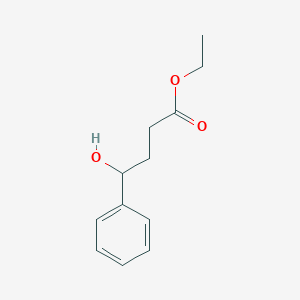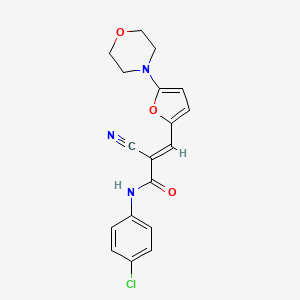
2-メチル-3-スルファモイル安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzoic acid, where the carboxyl group is substituted with a sulfamoyl group and a methyl group.
科学的研究の応用
2-Methyl-3-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme that plays a crucial role in the arachidonic acid cascade .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a process of binding and inhibition .
Biochemical Pathways
It’s worth noting that the inhibition of cpla2α can affect the arachidonic acid cascade, a biochemical pathway leading to the formation of prostaglandins and leukotrienes . These compounds are involved in various physiological processes, including inflammation and pain sensation .
Pharmacokinetics
The compound’s molecular weight (21523) and physical form (powder) suggest that it may have suitable properties for absorption and distribution .
Result of Action
The inhibition of cpla2α, and thus the potential reduction in the production of prostaglandins and leukotrienes, could result in anti-inflammatory and analgesic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-sulfamoylbenzoic acid typically involves the sulfonation of 2-methylbenzoic acid. The reaction is carried out by treating 2-methylbenzoic acid with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The reaction is usually performed under controlled temperature conditions to ensure the selective formation of the sulfamoyl group .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-3-sulfamoylbenzoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Methyl-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
類似化合物との比較
Similar Compounds
- 3-Methyl-2-sulfamoylbenzoic acid
- 4-Sulfamoylbenzoic acid
- 2-Methylbenzoic acid
Uniqueness
2-Methyl-3-sulfamoylbenzoic acid is unique due to the specific positioning of the methyl and sulfamoyl groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-methyl-3-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-6(8(10)11)3-2-4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZORUIWDRHVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2462881.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2462884.png)
![1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2462891.png)


![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine](/img/structure/B2462894.png)





